molecular formula C10H19N3O B180016 1-甲基-4-(吡咯啉-2-基甲酰)哌嗪 CAS No. 116818-82-7

1-甲基-4-(吡咯啉-2-基甲酰)哌嗪

货号 B180016
CAS 编号: 116818-82-7
分子量: 197.28 g/mol
InChI 键: FXYNRDLXGBFSTB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine is an organic compound . It is also known as MPPI and is primarily used in scientific research.


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine is C10H19N3O . The structure of this compound can be found in various databases such as PubChem and ChemicalBook .

科学研究应用

抗分枝杆菌活性和结构活性关系

包括与1-甲基-4-(吡咯啉-2-基甲酰)哌嗪在内的哌嗪衍生物已显示出显著的抗分枝杆菌活性。这些化合物,特别是含有哌嗪核心的化合物,已被广泛研究其对结核分枝杆菌(MTB)的潜在作用,包括多药耐药(MDR)和极端耐药(XDR)菌株。对这些化合物的结构活性关系(SAR)分析表明,哌嗪基团对其抗分枝杆菌活性至关重要。这一见解对于希望开发更安全、选择性和具有成本效益的抗结核病分子的药物化学家是非常宝贵的(Girase et al., 2020)

哌嗪衍生物的治疗用途和专利审查

哌嗪及其类似物已在各种治疗类别的众多药物中得到应用,包括抗精神病、抗组胺、抗心绞痛、抗抑郁、抗癌、抗病毒、心脏保护剂、抗炎症和成像剂。对哌嗪核上取代模式的轻微修改可以显著影响所得分子的药用潜力。对含有具有治疗用途的哌嗪化合物的专利的全面审查突显了这种骨架在药物设计中的多功能性,强调了其在开发用于不同疾病的新治疗方法中的作用(Rathi et al., 2016)

代谢和药代动力学特性

芳基哌嗪衍生物的代谢,包括1-甲基-4-(吡咯啉-2-基甲酰)哌嗪所属的一类,涉及广泛的前系统和系统处理,包括CYP3A4依赖的N-去烷基化到1-芳基哌嗪。这些代谢物对人类和动物的5-羟色胺受体相关功能产生不同的影响,突显了了解它们的药代动力学和药效学特性对于开发基于芳基哌嗪的治疗药物的重要性(Caccia, 2007)

Macozinone的结核病治疗开发

Macozinone是一种哌嗪-苯并噻唑酮衍生物,目前正在进行结核病(TB)治疗的临床试验,展示了哌嗪衍生物在解决全球健康挑战中的应用。该化合物靶向十二烷基磷酸核糖氧化酶DprE1,在结核分枝杆菌的细胞壁合成中是必不可少的。早期临床研究表明有希望的结果,可能导致更有效的结核病药物方案(Makarov & Mikušová, 2020)

哌嗪在利什曼病治疗中的应用

哌属植物,特别是P. aduncun和P. mollicomum Kunth,已被探索其对利什曼原虫活性的作用。这些物种的化合物,包括哌嗪,已显示出对利什曼原虫的前期体和无性体形式具有有效性,突显了哌嗪衍生物在开发治疗皮肤和内脏利什曼病的潜力(Peixoto et al., 2021)

安全和危害

The safety data sheet for a related compound, 1-Methyl-4-(4-piperidinyl)piperazine, mentions that it causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to handle it with care, using protective clothing and ensuring good ventilation .

属性

IUPAC Name

(4-methylpiperazin-1-yl)-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYNRDLXGBFSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine

CAS RN

116818-82-7
Record name 1-methyl-4-(pyrrolidine-2-carbonyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using analogous procedures to those described in Note [33] immediately above, 1-tert-butoxycarbonyl)-L-proline was reacted with 1-methylpiperazine to give (2S)-1-tert-butoxycarbonyl)-2-(4-methylpiperazin-1-ylcarbonyl)pyrrolidine which was deprotected and reacted with 2-bromoethanol. There was thus obtained the required starting material; NMR Spectrum: (CDCl3) 1.7–2.05 (m, 4H), 2.1–2.25 (m, 1H), 2.32 (s, 3H), 2.35–2.5 (m, 4H), 2.6–2.7 (m, 1H), 2.8–2.9 (m, 1H), 3.3–3.7 (m, 8H), 4.15 (br s, 1H); Mass Spectrum: M+H+ 242.
[Compound]
Name
[ 33 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。